(S)-Quinuclidin-3-amine hydrochloride

描述

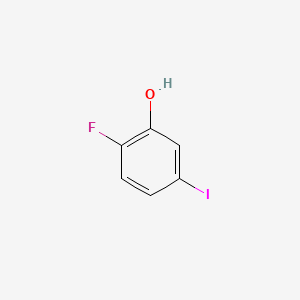

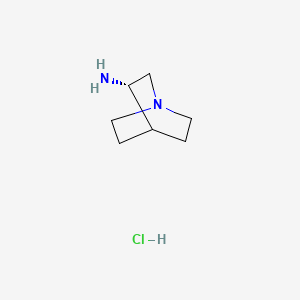

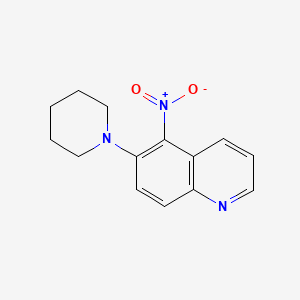

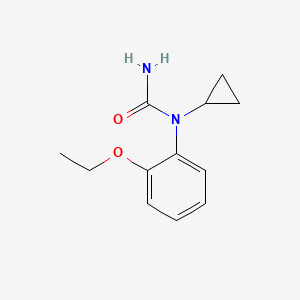

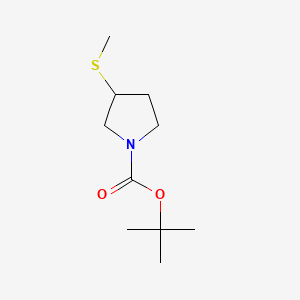

Quinuclidine is a nitrogenous bicyclic compound classified as an alkaloid. It’s a strong base due to the presence of a tertiary amine. The “(S)” denotes the specific stereochemistry of the molecule, indicating it’s the “left-handed” version of quinuclidin-3-amine . Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, like an amine . They are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .

Molecular Structure Analysis

The molecular structure of a compound like “(S)-Quinuclidin-3-amine hydrochloride” would involve a three-dimensional arrangement of atoms. The quinuclidine portion is a bicyclic structure with a nitrogen atom, and the amine group (-NH2) would be attached at the 3-position . The hydrochloride part indicates that a hydrogen chloride (HCl) has been added, likely making this a salt with the chloride ion associated with the amine group .Chemical Reactions Analysis

Amines, like the one in this compound, can undergo a variety of chemical reactions. They can act as bases, reacting with acids to form salts . They can also undergo reactions with other functional groups, such as aldehydes and ketones, to form imines and enamines .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Quinuclidin-3-amine hydrochloride” would depend on its specific structure. As a hydrochloride salt of an amine, it would likely be a solid at room temperature and highly soluble in water . The presence of the chiral center (indicated by the “(S)”) means that this compound can exist as one of two enantiomers, which are mirror images of each other .科研应用

Pharmacological Profiles and Clinical Potential

- Cevimeline hydrochloride hydrate, which has a quinuclidine structure, demonstrates pharmacological activity as a muscarinic receptor agonist. It significantly increases salivary secretion, showing promise in treating xerostomia in Sjögren's syndrome through enhancing salivary flow and improving symptoms in patients. This highlights the potential of quinuclidine derivatives in therapeutic applications for diseases affecting salivary glands (A. Shiozawa, 2002).

Antimicrobial Activity

- Research on quaternary ammonium compounds (QACs) based on 3-substituted quinuclidines reveals significant antimicrobial activity with low toxicity towards human cells. This opens new avenues for the development of QACs with quinuclidine structures as potential antimicrobial agents, showing the utility of these compounds in pharmaceutical and agricultural industries (R. Odžak, 2020).

Corrosion Inhibition

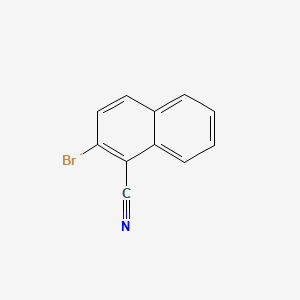

- Quinoline and its derivatives, which share structural similarities with quinuclidin derivatives, are noted for their anticorrosive properties. These compounds form stable chelating complexes with metallic surfaces, suggesting potential applications of quinuclidin derivatives in protecting metals against corrosion, particularly in industrial settings (C. Verma, M. Quraishi, E. Ebenso, 2020).

未来方向

The future directions for a compound like “(S)-Quinuclidin-3-amine hydrochloride” would depend on its potential applications. If it has medicinal properties, future research could involve clinical trials to test its efficacy and safety . If it’s useful in chemical synthesis, future directions could involve developing more efficient or environmentally friendly methods of synthesizing this compound .

性质

IUPAC Name |

(3S)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5,8H2;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAKFKRESWHJHB-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677298 | |

| Record name | (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Quinuclidin-3-amine hydrochloride | |

CAS RN |

119904-90-4, 137661-30-4 | |

| Record name | (S)-3-Aminoquinuclidine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119904-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![trans-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B599575.png)